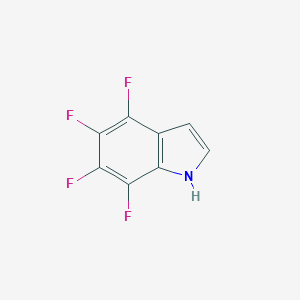

4,5,6,7-tetrafluoro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrafluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4N/c9-4-3-1-2-13-8(3)7(12)6(11)5(4)10/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNBMVQXEVNTLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=C(C(=C2F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167413 | |

| Record name | 1H-Indole, 4,5,6,7-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16264-67-8 | |

| Record name | 1H-Indole, 4,5,6,7-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016264678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 4,5,6,7-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-Tetrafluoro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 4,5,6,7-Tetrafluoro-1H-indole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 4,5,6,7-tetrafluoro-1H-indole, a key building block in the development of novel therapeutic agents and advanced materials. The unique electronic properties conferred by the fluorine atoms make this indole scaffold a subject of significant interest in medicinal chemistry and materials science. This document details the core synthetic methodologies, providing experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals. The introduction of fluorine atoms into the carbocyclic ring of the indole system can profoundly influence its physicochemical and biological properties. Specifically, the electron-withdrawing nature of fluorine can alter the pKa of the indole nitrogen, modulate lipophilicity, and enhance metabolic stability, making polyfluorinated indoles attractive targets for synthesis. This compound, in particular, serves as a versatile precursor for a range of more complex fluorinated heterocyclic compounds.

Core Synthetic Strategies

The primary and most effective methods for the synthesis of this compound revolve around the construction of the pyrrole ring onto a pre-existing polyfluorinated benzene derivative. The most well-documented and improved synthesis involves a four-step sequence starting from readily available starting materials.

Improved Synthesis via Cyclization of 2-(Pentafluorophenyl)ethylamine

An optimized and efficient synthesis of this compound has been reported, which addresses shortcomings of earlier methods, such as the formation of significant side products. This multi-step process begins with the reduction of pentafluorophenylacetonitrile, followed by cyclization of the resulting amine, and concludes with an aromatization step to yield the target indole.

Experimental Workflow

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Reduction | Pentafluorophenylacetonitrile | Lithium aluminum hydride, Aluminum chloride | Anhydrous ether | Reflux | 4 | 85 |

| 2. Cyclization | 2-(Pentafluorophenyl)ethylamine | Sodium amide | Anhydrous ether | Reflux | 6 | 75 |

| 3. Aromatization | 4,5,6,7-Tetrafluoroindoline | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dry benzene | Reflux | 1 | 90 |

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Pentafluorophenyl)ethylamine

-

A solution of aluminum chloride (13.3 g, 0.1 mol) in anhydrous ether (100 mL) is added dropwise to a stirred suspension of lithium aluminum hydride (3.8 g, 0.1 mol) in anhydrous ether (100 mL) under a nitrogen atmosphere.

-

The mixture is stirred for 15 minutes, and then a solution of pentafluorophenylacetonitrile (20.7 g, 0.1 mol) in anhydrous ether (50 mL) is added dropwise.

-

The reaction mixture is refluxed for 4 hours and then cooled in an ice bath.

-

The excess hydride is decomposed by the careful, dropwise addition of water, followed by 15% aqueous sodium hydroxide solution.

-

The ethereal layer is decanted, and the residue is washed with ether. The combined ethereal extracts are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

-

The resulting oil is distilled to afford 2-(pentafluorophenyl)ethylamine as a colorless liquid.

Step 2: Synthesis of 4,5,6,7-Tetrafluoroindoline

-

A solution of 2-(pentafluorophenyl)ethylamine (21.1 g, 0.1 mol) in anhydrous ether (50 mL) is added to a stirred suspension of sodium amide (7.8 g, 0.2 mol) in anhydrous ether (150 mL).

-

The mixture is refluxed for 6 hours with vigorous stirring.

-

After cooling, the reaction mixture is poured onto crushed ice.

-

The ether layer is separated, and the aqueous layer is extracted with ether.

-

The combined ethereal extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to give 4,5,6,7-tetrafluoroindoline.

Step 3: Synthesis of this compound

-

A solution of 4,5,6,7-tetrafluoroindoline (1.91 g, 0.01 mol) in dry benzene (50 mL) is treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.5 g, 0.011 mol).

-

The mixture is refluxed for 1 hour, during which a precipitate forms.

-

The reaction mixture is cooled and filtered to remove the precipitated hydroquinone.

-

The filtrate is washed with 10% aqueous sodium hydroxide solution, then with water, and dried over anhydrous magnesium sulfate.

-

The solvent is evaporated, and the residue is purified by sublimation or recrystallization to yield this compound.

Alternative Synthetic Approaches: A Comparative Overview

While the cyclization of 2-(pentafluorophenyl)ethylamine is the most refined method, other classical indole syntheses have been explored for the preparation of fluorinated indoles.

Logical Relationship of Synthetic Methods

Caption: Comparison of synthetic routes to this compound.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For the synthesis of this compound, this would involve the reaction of 2,3,4,5-tetrafluorophenylhydrazine with a suitable carbonyl compound, such as pyruvic acid, followed by decarboxylation.

Potential Fischer Indole Synthesis Pathway

Caption: Plausible Fischer indole synthesis route.

While conceptually straightforward, the practical application of the Fischer indole synthesis for highly fluorinated systems can be challenging due to the potential instability of the polyfluorinated hydrazine precursor and the harsh reaction conditions often required for cyclization.

Bartoli Indole Synthesis

The Bartoli indole synthesis provides a route to 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. To synthesize this compound via this method, a suitable starting material would be 1,2,3,4-tetrafluoro-5-nitrobenzene.

This approach is particularly useful for constructing sterically hindered indoles. However, the synthesis of the required polyfluorinated nitroarene starting material and the handling of the organometallic Grignard reagent are key considerations for this pathway.

Conclusion

The synthesis of this compound is most reliably achieved through a well-established multi-step sequence involving the cyclization of 2-(pentafluorophenyl)ethylamine. This method, particularly with the improvements in the reduction and aromatization steps, offers high yields and avoids the formation of significant impurities. While classical methods like the Fischer and Bartoli indole syntheses present alternative routes, they come with their own set of challenges, primarily related to precursor availability and reaction conditions for highly fluorinated substrates. The detailed protocols and comparative data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to confidently synthesize this valuable fluorinated indole for their research and development endeavors.

An In-depth Technical Guide to the Physicochemical Properties of 4,5,6,7-Tetrafluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5,6,7-Tetrafluoro-1H-indole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The introduction of four fluorine atoms onto the benzene ring of the indole scaffold imparts unique electronic properties, influencing its reactivity, metabolic stability, and potential as a building block for novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a general workflow for its investigation.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in drug design and materials science. The high degree of fluorination is expected to significantly impact its lipophilicity, acidity, and metabolic stability. A summary of available quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₃F₄N | Vendor Data |

| Molecular Weight | 189.11 g/mol | Vendor Data |

| Melting Point | 90-91 °C | Vendor Data |

| Boiling Point (Predicted) | 258.6 ± 35.0 °C | Vendor Data |

| Density (Predicted) | 1.593 ± 0.06 g/cm³ | Vendor Data |

| pKa (Predicted) | 13.51 ± 0.30 | Vendor Data |

| LogP (Experimental) | Data not available | - |

| Aqueous Solubility (Experimental) | Data not available | - |

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of this compound and for the determination of its key physicochemical parameters.

Synthesis of this compound

A reported method for the preparation of this compound involves a novel cyclization reaction.[1] The general steps are outlined below:

-

Formation of a Vinylamine Intermediate: The sodium salt of pentafluoroaniline is reacted with diethyl acetylenedicarboxylate in tetrahydrofuran to yield diethyl N-(2,3,4,5,6-pentafluorophenyl)aminofumarate, a stable secondary vinylamine.[1]

-

Cyclization: The vinylamine intermediate is then treated with sodium hydride in N,N-dimethylformamide to induce cyclization, affording 2,3-diethoxycarbonyl-4,5,6,7-tetrafluoroindole.[1]

-

Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed, and subsequent decarboxylation of the 2-carboxylic acid derivative yields the final product, this compound.[1]

Reactivity Studies

This compound undergoes electrophilic substitution reactions, primarily at the C-3 position.

-

Formylation and Aminoalkylation: The compound can be formylated and aminoalkylated at the C-3 position, leading to intermediates that can be converted to the corresponding skatole, tryptamine, and tryptophan analogues.[2]

-

Reaction with Ethyl Diazoacetate: Reaction with ethyl diazoacetate yields 4,5,6,7-tetrafluoroethyl-3-indole acetate.[2]

-

Grignard Reaction: The Grignard reagent of this compound can be prepared and subsequently reacted with chloroacetonitrile to produce 4,5,6,7-tetrafluoroindolylacetonitrile, a versatile intermediate.[2]

Determination of Aqueous Solubility (OECD Guideline 105)

The aqueous solubility can be determined using the flask method, which is suitable for substances with solubilities above 10⁻² g/L.[3][4][5][6][7]

-

Apparatus: A constant temperature bath, a device for agitation, and a suitable analytical method for quantification (e.g., HPLC, GC) are required.

-

Procedure:

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated in the constant temperature bath at a predetermined temperature (e.g., 20 °C) until equilibrium is reached.

-

The solution is then centrifuged or filtered to remove undissolved solid.

-

The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method.

-

The experiment is repeated until at least three consecutive measurements show no significant trend in the concentration.

-

Determination of n-Octanol/Water Partition Coefficient (LogP) by Shake-Flask Method

The LogP value, a measure of lipophilicity, is determined by measuring the distribution of the compound between n-octanol and water.[8][9][10][11]

-

Apparatus: A constant temperature bath with an agitator, centrifuge, and an analytical instrument to determine the concentration of the solute in both phases (e.g., UV/Vis spectrophotometer, HPLC).

-

Procedure:

-

n-Octanol and water are mutually saturated before the experiment.

-

A known amount of this compound is dissolved in either n-octanol or water.

-

The solution is then mixed with the other phase in a separatory funnel or a suitable vessel.

-

The mixture is shaken at a constant temperature until equilibrium is established.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in both the n-octanol and water phases is determined analytically.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

-

LogP is the logarithm of P.

-

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical entity like this compound.

References

- 1. Partially fluorinated heterocyclic compounds. Part IV. The preparation of 4,5,6,7-tetrafluoroindole by a new cyclisation reaction - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. filab.fr [filab.fr]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. OECD 105 - Phytosafe [phytosafe.com]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 4,5,6,7-Tetrafluoro-1H-indole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,6,7-Tetrafluoro-1H-indole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms into the indole scaffold can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a summary of the available spectroscopic data and a general overview of synthetic approaches relevant to this class of compounds. However, it is important to note that a comprehensive, publicly available dataset detailing the complete experimental spectroscopic analysis (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS) and a specific, detailed experimental protocol for the synthesis of this compound remains elusive in a singular, consolidated source. The information presented herein is compiled from analogous structures and general synthetic methodologies for fluorinated indoles.

Spectroscopic Data Summary

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | H-1 (N-H) | 8.0 - 8.5 | br s | - |

| H-2 | 6.5 - 7.0 | t | J(H,H) ≈ 2-3 | |

| H-3 | 7.0 - 7.5 | t | J(H,H) ≈ 2-3 | |

| ¹³C | C-2 | 100 - 105 | d | J(C,H) ≈ 180-190 |

| C-3 | 120 - 125 | d | J(C,H) ≈ 170-180 | |

| C-3a | 125 - 130 | m | - | |

| C-4 | 135 - 145 | dm | J(C,F) ≈ 240-250 | |

| C-5 | 135 - 145 | dm | J(C,F) ≈ 240-250 | |

| C-6 | 135 - 145 | dm | J(C,F) ≈ 240-250 | |

| C-7 | 135 - 145 | dm | J(C,F) ≈ 240-250 | |

| C-7a | 130 - 135 | m | - | |

| ¹⁹F | F-4 | -140 to -150 | m | - |

| F-5 | -155 to -165 | m | - | |

| F-6 | -155 to -165 | m | - | |

| F-7 | -140 to -150 | m | - |

Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous fluorinated indoles. Actual experimental values may vary. br s = broad singlet, t = triplet, d = doublet, dm = doublet of multiplets, m = multiplet.

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3400 - 3500 | N-H stretch | Medium-Strong |

| 3100 - 3150 | C-H stretch (aromatic) | Medium |

| 1600 - 1650 | C=C stretch (aromatic) | Medium |

| 1450 - 1550 | C=C stretch (aromatic) | Strong |

| 1000 - 1200 | C-F stretch | Strong |

| 700 - 800 | C-H bend (out-of-plane) | Strong |

Table 3: Predicted Mass Spectrometry (MS) Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₃F₄N |

| Molecular Weight | 189.11 g/mol |

| Predicted [M]⁺ | m/z 189 |

| Predicted [M+H]⁺ | m/z 190 |

| Key Fragmentation Pathways | Loss of HCN, loss of fluorine, retro-Diels-Alder fragmentation of the pyrrole ring. |

Experimental Protocols: A Generalized Approach

General Fischer Indole Synthesis Workflow

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, the key precursors would be 2,3,4,5-tetrafluorophenylhydrazine and a suitable carbonyl compound, such as acetaldehyde or pyruvic acid (followed by decarboxylation) to yield the indole unsubstituted at the 2- and 3-positions.

Caption: Generalized workflow for the Fischer indole synthesis.

Methodological Considerations

-

Preparation of 2,3,4,5-Tetrafluorophenylhydrazine: This key intermediate can be synthesized from 2,3,4,5-tetrafluoroaniline via diazotization with sodium nitrite in the presence of a strong acid (e.g., HCl), followed by reduction of the resulting diazonium salt with a suitable reducing agent such as tin(II) chloride or sodium sulfite.

-

Condensation to form the Hydrazone: The prepared tetrafluorophenylhydrazine is then condensed with an appropriate aldehyde or ketone (e.g., acetaldehyde) in a suitable solvent like ethanol or acetic acid, often with gentle heating, to form the corresponding hydrazone.

-

Cyclization and Aromatization: The isolated hydrazone is subjected to cyclization using a strong acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride, or sulfuric acid in a high-boiling solvent. The reaction mixture is typically heated to drive the[1][1]-sigmatropic rearrangement and subsequent aromatization to form the indole ring.

-

Purification: The crude product would require purification, typically by column chromatography on silica gel using a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) to isolate the pure this compound.

Conclusion and Future Directions

The synthesis and comprehensive spectroscopic characterization of this compound are of considerable interest for the advancement of medicinal chemistry and materials science. While this guide provides a predictive spectroscopic profile and a generalized synthetic strategy based on established chemical principles, there is a clear need for the publication of detailed experimental data for this specific compound. Researchers working in this area are encouraged to report their findings to enrich the collective knowledge base and facilitate further innovation. The development of a robust and well-characterized synthetic route and a complete spectroscopic dataset will be invaluable for the future design and application of novel fluorinated indole derivatives.

References

A Guide to the Crystallographic Analysis of 4,5,6,7-tetrafluoro-1H-indole: A Methodological Overview

Foreword for Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the crystal structure of 4,5,6,7-tetrafluoro-1H-indole, a compound of significant interest in medicinal chemistry and materials science. It is important to note at the outset that a definitive, publicly available crystal structure for this specific molecule has not been found in crystallographic databases as of the writing of this document.

Therefore, this guide adopts a methodological approach. It serves as an in-depth technical whitepaper on the process by which the crystal structure of a novel small organic molecule like this compound would be determined. The experimental protocols, data presentation, and analysis workflows described herein are based on established best practices in single-crystal X-ray crystallography. The quantitative data presented in the tables are hypothetical and serve to illustrate the expected outcomes of such an analysis.

This document is intended to be a valuable resource for researchers involved in the synthesis, characterization, and application of novel chemical entities, providing a comprehensive overview of the crystallographic workflow from crystal growth to structure validation.

Synthesis and Crystallization

The first and often most challenging step in determining a crystal structure is obtaining high-quality single crystals. The synthesis of this compound has been reported in the literature, often involving cyclization reactions of appropriately substituted polyfluoroaromatic precursors.

Once the pure compound is synthesized, the next critical phase is crystallization. For a small organic molecule like this compound, several crystallization techniques can be employed. The choice of method and solvent is crucial and often requires empirical screening.

Experimental Protocol: Crystal Growth

A common and effective method for growing single crystals of small organic molecules is vapor diffusion.[1][2]

-

Solvent Selection: A primary solvent in which the compound is readily soluble and a less-volatile anti-solvent in which the compound is poorly soluble are chosen. The two solvents must be miscible. For this compound, a starting point could be a polar solvent like acetone or ethyl acetate as the primary solvent, and a non-polar solvent like hexane or heptane as the anti-solvent.

-

Sample Preparation: A saturated or near-saturated solution of the compound is prepared in the primary solvent (e.g., 5-10 mg in 0.5 mL). This solution is filtered to remove any particulate matter and placed in a small, open vial.

-

Vapor Diffusion Setup: The small vial is placed inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar) that contains a reservoir of the anti-solvent (e.g., 2-3 mL).

-

Crystal Growth: The system is left undisturbed in a location with minimal temperature fluctuations and vibrations. The more volatile primary solvent will slowly evaporate from the inner vial, and the vapor of the less volatile anti-solvent will diffuse into the compound's solution. This gradual decrease in solubility induces slow crystallization, which is ideal for the formation of well-ordered, single crystals.[1]

-

Crystal Harvesting: Once crystals of a suitable size (typically >0.1 mm in all dimensions) and quality (transparent, well-defined faces, and free of cracks) are observed, they are carefully harvested from the solution.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[3] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Protocol: Data Collection and Structure Solution

-

Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head on the diffractometer. For data collection at low temperatures (to reduce thermal motion of the atoms), the crystal is typically flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K).

-

Data Collection: The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector, rotates the crystal through a series of orientations.[4] At each orientation, a diffraction pattern is recorded. A complete dataset consists of thousands of reflections, each with a measured intensity and position.

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured. For small molecules, direct methods are typically used to derive an initial set of phases from the measured intensities. This allows for the calculation of an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization process.[5] This iterative process adjusts atomic positions, and anisotropic displacement parameters until the calculated diffraction pattern matches the observed pattern as closely as possible. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The refinement is monitored by the R-factor, which is a measure of the agreement between the calculated and observed structure factors.

-

Software: Commonly used software for structure solution and refinement includes the SHELX suite of programs (e.g., SHELXT for solution and SHELXL for refinement).[6]

Data Presentation (Hypothetical)

The final result of a successful crystal structure determination is a set of crystallographic data that precisely describes the molecular and crystal structure. The following tables represent the type of data that would be obtained for this compound.

Table 1: Crystal Data and Structure Refinement for this compound (Hypothetical Data)

| Parameter | Value |

| Empirical formula | C₈H₃F₄N |

| Formula weight | 189.11 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.50 Å, α = 90° |

| b = 5.20 Å, β = 105.0° | |

| c = 15.80 Å, γ = 90° | |

| Volume | 674.0 ų |

| Z | 4 |

| Density (calculated) | 1.86 g/cm³ |

| Absorption coefficient | 0.18 mm⁻¹ |

| F(000) | 376 |

| Crystal size | 0.20 x 0.15 x 0.10 mm |

| Theta range for data collection | 2.5° to 28.0° |

| Reflections collected | 5400 |

| Independent reflections | 1550 [R(int) = 0.035] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1550 / 0 / 118 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R₁ = 0.045, wR₂ = 0.110 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

| Largest diff. peak and hole | 0.35 and -0.28 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound (Hypothetical Data)

| Bond | Length (Å) | Angle | Degrees (°) |

| F(4)-C(4) | 1.35 | C(3)-C(2)-N(1) | 110.0 |

| F(5)-C(5) | 1.35 | C(7a)-N(1)-C(2) | 108.0 |

| F(6)-C(6) | 1.35 | C(5)-C(4)-F(4) | 120.0 |

| F(7)-C(7) | 1.35 | C(6)-C(5)-F(5) | 120.0 |

| N(1)-C(2) | 1.38 | C(5)-C(6)-F(6) | 120.0 |

| N(1)-C(7a) | 1.39 | C(7)-C(6)-F(6) | 120.0 |

| C(2)-C(3) | 1.37 | C(6)-C(7)-F(7) | 120.0 |

| C(3)-C(3a) | 1.43 | C(3a)-C(4)-F(4) | 120.0 |

Visualization and Workflow

The workflow for determining the crystal structure of a novel compound like this compound can be visualized as a logical sequence of steps, from the initial synthesis to the final validated structure.

Caption: Workflow for small molecule single-crystal X-ray structure determination.

This diagram illustrates the sequential process from obtaining the pure compound to generating the final crystallographic information file (CIF). The process is divided into key stages: sample preparation (blue), data acquisition and processing (red), structure determination (yellow), and finalization (green). Software examples like SHELXT, SHELXL, PLATON, and Mercury are commonly used in their respective stages.[7][8][9][10][11]

Conclusion

While the specific crystal structure of this compound remains to be publicly reported, the methodologies for its determination are well-established. This guide provides a comprehensive technical overview of the necessary steps, from synthesis and crystallization to data collection, structure solution, and refinement. The successful application of these techniques would yield precise data on bond lengths, bond angles, and intermolecular interactions, which are invaluable for understanding the compound's properties and for rational drug design and materials science applications. The provided workflow and hypothetical data serve as a robust template for researchers embarking on the crystallographic analysis of this and other novel small molecules.

References

- 1. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. An Easy Structure - Sucrose [xray.uky.edu]

- 6. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 8. PPT - PLATON: Structure Validation Tools for Crystal Analysis PowerPoint Presentation - ID:1384270 [slideserve.com]

- 9. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 10. Mercury (crystallography) - Wikipedia [en.wikipedia.org]

- 11. PLATON [chem.gla.ac.uk]

Unveiling the Bioactive Potential of Fluorinated Indoles: A Technical Overview

Disclaimer: As of the latest literature review, there is no publicly available data on the specific biological activity of 4,5,6,7-tetrafluoro-1H-indole. This guide, therefore, provides a comprehensive overview of the known biological activities of structurally related fluorinated indole derivatives to offer insights into the potential pharmacological profile of this class of compounds.

The introduction of fluorine atoms into the indole scaffold has become a powerful strategy in medicinal chemistry, often leading to compounds with enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide summarizes the diverse biological activities of various fluoroindole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Quantitative Biological Activity of Fluoroindole Derivatives

The biological activities of fluorinated indoles span a wide range of therapeutic areas, including antimicrobial, anticancer, and neuroactive applications. The position and number of fluorine substitutions on the indole ring, as well as other appended functional groups, significantly influence the pharmacological profile.

| Compound | Biological Activity | Target Organism/Cell Line | Assay Type | Key Metric (Unit) | Result | Reference |

| 5-Fluoroindole | Antimicrobial | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC (µM) | 4.7 | [1] |

| 6-Fluoroindole | Antimicrobial | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC (µM) | 74.0 | [1] |

| 5-Fluoro-2-oxindole derivative 3f | α-Glucosidase Inhibition | - | α-Glucosidase Inhibitory Assay | IC50 (µM) | 35.83 ± 0.98 | [2][3] |

| 5-Fluoro-2-oxindole derivative 3d | α-Glucosidase Inhibition | - | α-Glucosidase Inhibitory Assay | IC50 (µM) | 49.89 ± 1.16 | [2][3] |

| 5-Fluoro-2-oxindole derivative 3i | α-Glucosidase Inhibition | - | α-Glucosidase Inhibitory Assay | IC50 (µM) | 56.87 ± 0.42 | [2][3] |

| 5-Fluoroindole-3-acetic acid | Anticancer | Human MCF7 breast tumor cells | In vitro cytotoxicity assay | - | ~90-99% cell kill | [4] |

| 5-Fluoroindole-3-acetic acid | Anticancer | Human HT29 colon tumor cells | In vitro cytotoxicity assay | - | ~90-99% cell kill | [4] |

| 5-Fluoroindole-3-acetic acid | Anticancer | Murine CaNT cells | In vitro cytotoxicity assay | - | ~90-99% cell kill | [4] |

| N-cyclobutyl 5-fluoroindole-3-carbonitrile 25c | Antiviral | Hepatitis C Virus (HCV) replicon | HCV Replicon Assay | EC50 (nM) | 4 | [5] |

*MIC (Minimum Inhibitory Concentration): The lowest concentration of a compound that prevents visible growth of a microorganism.[1] *IC50 (Inhibitory Concentration 50): The concentration of a drug that is required for 50% inhibition in vitro. *EC50 (Effective Concentration 50): The concentration of a drug that gives half-maximal response.

Experimental Protocols

1. Resazurin Microtiter Assay (REMA) for Antimicrobial Activity against Mycobacterium tuberculosis

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[1]

-

Objective: To determine the lowest concentration of a fluoroindole derivative that inhibits the growth of M. tuberculosis.[1]

-

Materials:

-

96-well microtiter plates

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Mycobacterium tuberculosis H37Rv culture

-

Test compounds (fluoroindole derivatives)

-

Resazurin sodium salt solution

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the 96-well plates.

-

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

-

Incubate the plates at 37°C for 7-10 days.

-

Add the resazurin solution to each well and incubate for another 24-48 hours.

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

-

The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.

-

2. MTT Assay for Anticancer Activity

This is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[6]

-

Objective: To determine the cytotoxic effect of fluoroindole derivatives on cancer cell lines.

-

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF7, HT29)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Test compounds (fluoroindole derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the fluoroindole derivatives and incubate for a specified period (e.g., 48 or 72 hours).[6]

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control (untreated cells) and determine the IC50 value from the dose-response curve.[6]

-

Signaling Pathways and Mechanisms of Action

Fluorinated indoles exert their biological effects through various mechanisms, often by interacting with specific enzymes or receptors.

1. Inhibition of Protein Kinases in Cancer

Certain 6-fluoroindole derivatives have shown potential as anticancer agents by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[7] These kinases are key components of signaling pathways that regulate cell growth, differentiation, and angiogenesis.

Caption: Inhibition of cancer-related protein kinases by 6-fluoroindole derivatives.

2. Inhibition of Serotonin Reuptake

The 6-fluoroindole scaffold is also utilized in the development of neuroactive agents, particularly Selective Serotonin Reuptake Inhibitors (SSRIs). SSRIs block the serotonin transporter (SERT), leading to an increase in the concentration of the neurotransmitter serotonin in the synaptic cleft, which is beneficial in treating depression and anxiety disorders.[7]

Caption: Mechanism of action of 6-fluoroindole-based SSRIs at the synapse.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

potential therapeutic applications of fluorinated indoles

An In-Depth Technical Guide to the Therapeutic Applications of Fluorinated Indoles

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The strategic incorporation of fluorine into the indole ring system has emerged as a powerful tool for medicinal chemists to modulate the physicochemical and pharmacokinetic properties of these molecules, often leading to enhanced therapeutic potential.[1] Fluorine's unique properties, including its small atomic radius, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, allow for subtle yet profound modifications of a parent indole molecule.[1][3] These modifications can influence metabolic stability, receptor binding affinity, lipophilicity, and pKa, ultimately impacting a drug candidate's efficacy, safety, and pharmacokinetic profile.[1][4] This technical guide provides an in-depth analysis of the multifaceted roles of fluorine in altering the bioactivity of indole derivatives, with a focus on their applications in oncology, enzyme inhibition, and antiviral and neurodegenerative disease treatments.

Physicochemical and Pharmacokinetic Advantages of Fluorination

The introduction of a fluorine atom into an indole nucleus can induce several critical changes that are advantageous for drug design:

-

Enhanced Metabolic Stability : The C-F bond is one of the strongest single bonds in organic chemistry, making fluorinated molecules more resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[1][3] This increased metabolic stability can lead to longer biological half-lives, improved oral bioavailability, and reduced dosing frequencies.[1][3]

-

Increased Lipophilicity : Fluorine can increase the lipophilicity of a molecule, which often improves its ability to permeate biological membranes, such as the blood-brain barrier.[3][4] This property is particularly valuable for developing drugs targeting the central nervous system.[4]

-

Modulated pKa : As the most electronegative element, fluorine's strong electron-withdrawing nature can lower the pKa of nearby acidic or basic functional groups.[1] This modulation of the ionization state at physiological pH is crucial for optimizing drug-receptor interactions and solubility.[1][3]

-

Improved Target Binding Affinity : Fluorine can participate in unique, favorable interactions with protein targets, including hydrogen bonding and dipole-dipole interactions.[3][5] It can also influence the molecule's conformation, locking it into a more bioactive state and thereby enhancing binding affinity and selectivity for the target.[1][5]

Therapeutic Applications and Quantitative Data

Enzyme Inhibition

Fluorinated indoles have been extensively studied as potent inhibitors of various enzymes implicated in disease. The introduction of fluorine often leads to a significant increase in inhibitory activity compared to non-fluorinated analogues.[6]

Tryptophan 2,3-dioxygenase (TDO2) Inhibition: TDO2 is a key enzyme in the kynurenine pathway, and its upregulation is associated with cancer and neurodegenerative diseases.[6] Fluorinated indoles have shown potent TDO2 inhibition.

Rho-associated coiled-coil containing protein kinase 1 (ROCK1) Inhibition: ROCK1 overactivation is implicated in cardiovascular diseases and cancer.[6] Fluorination of an indazole scaffold (a bioisostere of indole) dramatically improved ROCK1 inhibition.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) inhibitors are used in the treatment of Alzheimer's disease.[7] Fluorinated pyrroloindoles have been identified as potent AChE inhibitors.[7]

α-Glucosidase Inhibition: A series of 5-fluoro-2-oxindole derivatives have been synthesized and evaluated as α-glucosidase inhibitors for potential anti-diabetic applications.[8]

Table 1: Inhibitory Activity of Fluorinated Indoles against Various Enzymes

| Target Enzyme | Compound | Fluorine Substitution | IC50 | Reference |

|---|---|---|---|---|

| TDO2 | Indole Derivative A | None | > 10 µM | [6] |

| TDO2 | 6-fluoroindole derivative 71a | 6-F | < 1 µM | [6][7] |

| TDO2 | 6-fluoroindole derivative 72 | 6-F | < 1 µM | [6][7] |

| TDO2 | 6-fluoroindole derivative 73a | 6-F | < 1 µM | [6][7] |

| ROCK1 | Indazole Derivative | None | > 5000 nM | [6] |

| ROCK1 | 6-fluoroindazole 52 | 6-F | 14 nM | [6] |

| AChE | Fluorinated pyrroloindole 69a | Yes | 16.0 µM | [7] |

| α-Glucosidase | Acarbose (Reference) | N/A | 569.43 ± 43.72 µM | [8] |

| α-Glucosidase | 5-fluoro-2-oxindole 3f | 5-F | 35.83 ± 0.98 µM | [8] |

| α-Glucosidase | 5-fluoro-2-oxindole 3d | 5-F | 49.89 ± 1.16 µM |[8] |

Oncology

Fluorinated indoles exhibit significant potential in cancer therapy, acting through various mechanisms including enzyme inhibition and prodrug activation. Polyfluorinated 2-arylindoles have demonstrated high growth-inhibitory activity toward human cancer cell lines, with IC50 values in the 1–10 μM range.[9]

A notable application is the use of 5-fluoroindole-3-acetic acid as a prodrug.[10] This compound is oxidized by horseradish peroxidase (HRP), an enzyme that can be targeted to tumor sites, to form highly cytotoxic products.[10] This approach shows potent activity in human breast (MCF7) and colon (HT29) tumor cell lines.[10]

Antiviral Activity

Fluorinated indoles have emerged as exceptionally potent antiviral agents, particularly against Human Immunodeficiency Virus Type 1 (HIV-1).[7] They often function as non-nucleoside reverse transcriptase (NNRT) inhibitors. The introduction of a fluorine atom can increase the inhibitory potency by orders of magnitude compared to the non-fluorinated parent compound.[7] For example, a 4-fluorinated indole was found to be approximately 50-fold more potent as an HIV-1 inhibitor than its non-fluorinated analogue.[7]

Table 2: Anti-HIV-1 Activity of Fluorinated Indoles

| Compound Series | Compound | Fluorine Substitution | EC50 (Anti-HIV-1) | Cell Line | Reference |

|---|---|---|---|---|---|

| Indole-carboxamide | 19a-e | Yes | 2.0–4.6 nM | CEM | [7] |

| Benzenesulfonyl Indole-carboxamide | 20h | 4-F | 0.5 nM | MT-4 | [7] |

| Benzenesulfonyl Indole-carboxamide | 20h | 4-F | 0.8 nM | C8166 | [7] |

| 7-carboxamide-4-fluoroindole | 22 | 4-F | 0.14 nM | Primary Cell-based | [7][11] |

| 7-carboxamide-4-fluoroindole | 23l | 4-F | 0.02 nM | Primary Cell-based | [7][11] |

| 7-carboxamide-4-fluoroindole | 23n | 4-F | 0.0058 nM | Primary Cell-based |[7][11] |

Central Nervous System (CNS) Disorders

The ability of fluorine to increase lipophilicity makes fluorinated indoles attractive candidates for treating neurodegenerative diseases, as this property can facilitate crossing the blood-brain barrier.[4] Research has focused on developing these compounds for conditions like Alzheimer's and Parkinson's disease.[12][13] The mechanisms often involve targeting pathways related to oxidative stress, neuroinflammation, and protein aggregation.[12][14] For instance, certain fluorinated indoles have been designed to modulate serotonin receptors (5-HT6R), which are implicated in the cognitive deficits of Alzheimer's disease.[12]

Experimental Protocols

Protocol 1: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a general procedure for determining the IC50 values of fluorinated indole derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[6]

1. Reagent Preparation:

-

Assay Buffer: Phosphate buffer (pH 8.0).

-

Substrate Solution: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) prepared in assay buffer.

-

DTNB Solution: 5,5'-dithiobis-(2-nitrobenzoic acid) prepared in assay buffer.

-

Enzyme Solution: AChE (from Electrophorus electricus) or BuChE (from equine serum) diluted in assay buffer.

-

Inhibitor Solutions: Fluorinated and non-fluorinated indole derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

2. Assay Procedure (96-well plate format):

-

Add assay buffer, DTNB solution, and inhibitor solution (or solvent for control) to each well.

-

Add the enzyme solution to each well to initiate a pre-incubation period (e.g., 15 minutes at 37°C).

-

Initiate the reaction by adding the substrate solution (ATCI or BTCI) to all wells.

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Continue to monitor the absorbance change over time (e.g., every minute for 5-10 minutes).

3. Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for evaluating the cytotoxic effects of fluorinated indoles on cancer cell lines, as mentioned in studies involving HIV-1 and anticancer agents.[7][15]

1. Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7, HCT-116) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the fluorinated indole compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

3. Data Analysis:

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration that inhibits cell growth by 50%) using a dose-response curve fitting model.

Conclusion

The strategic incorporation of fluorine into the indole scaffold is a highly effective and validated strategy in modern drug discovery.[3] Fluorination provides medicinal chemists with a powerful tool to enhance critical drug-like properties, including metabolic stability, target binding affinity, and membrane permeability.[1] The empirical data clearly demonstrate that fluorinated indoles possess potent and often superior activity across a range of therapeutic areas, including oncology, infectious diseases, and neurology, when compared to their non-fluorinated counterparts.[6][7] The continued exploration of novel fluorination methods and the rational design of new fluorinated indole derivatives hold significant promise for the development of next-generation therapeutics to address unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 12. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

The Altered Reactivity of the Indole Ring in Polyfluorinated Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and biologically active molecules.[1][2][3][4] The strategic introduction of fluorine atoms into this privileged scaffold profoundly alters its electronic properties, reactivity, and metabolic fate, opening new avenues for drug design and chemical synthesis. This technical guide provides an in-depth exploration of the reactivity of the indole ring in polyfluorinated compounds, offering insights into its synthetic transformations and significance in drug discovery.

Electronic Landscape of the Polyfluorinated Indole Ring

The indole ring is an electron-rich aromatic system, with the highest electron density at the C3 position of the pyrrole moiety, making it highly susceptible to electrophilic attack.[5] The introduction of multiple fluorine atoms, the most electronegative element, dramatically reverses this characteristic. The strong electron-withdrawing inductive effect of fluorine deactivates the entire ring system, particularly the benzene portion, making it significantly more electron-deficient.

This electronic perturbation has several key consequences:

-

Reduced Nucleophilicity: The overall electron-poor nature of the polyfluorinated indole ring diminishes its reactivity towards electrophiles. Reactions that proceed readily with unsubstituted indoles often require harsher conditions or fail altogether.[6]

-

Altered Regioselectivity: The powerful inductive effect of fluorine atoms can override the typical directing effects of the pyrrole nitrogen, leading to changes in the preferred sites of reaction.

-

Enhanced Acidity: The N-H proton of the pyrrole ring becomes more acidic due to the stabilization of the resulting anion by the electron-withdrawing fluorine atoms.

-

Susceptibility to Nucleophilic Attack: The electron-deficient fluorinated benzene ring becomes susceptible to nucleophilic aromatic substitution (SNAr), a reactivity pathway not typically observed in standard indoles.

Key Reaction Classes and Reactivity Patterns

Electrophilic Aromatic Substitution (EAS)

While the indole ring is generally reactive towards electrophiles, polyfluorination significantly tempers this reactivity. The presence of electron-withdrawing groups on the indole ring is known to lower its reactivity towards fluorination and other electrophilic substitutions, often requiring longer reaction times or more forceful conditions.[6]

-

Nitration and Halogenation: These reactions, which are straightforward for indole, become more challenging with polyfluorinated substrates. For instance, the nitration of indole can be achieved with a nitric mixture in acetic anhydride, and halogenation can be performed with dilute halogens at low temperatures.[5] For polyfluorinated indoles, stronger reagents and higher temperatures may be necessary, and the regioselectivity can be altered.

-

Vilsmeier-Haack Formylation: This reaction typically introduces a formyl group at the C3 position.[5] In polyfluorinated systems, the deactivation of the ring can impede this transformation.

-

Friedel-Crafts Reactions: The strong deactivation of the ring by multiple fluorine substituents generally makes Friedel-Crafts alkylations and acylations difficult to achieve under standard conditions.

Nucleophilic Aromatic Substitution (SNAr)

A key feature of polyfluorinated indoles is their ability to undergo nucleophilic aromatic substitution on the benzene ring. The fluorine atoms act as good leaving groups when activated by the presence of other electron-withdrawing fluorine atoms on the same ring. This allows for the introduction of a variety of nucleophiles.

| Nucleophile | Product Type |

| Amines (R-NH2) | Amino-substituted fluorinated indoles |

| Alkoxides (RO-) | Alkoxy-substituted fluorinated indoles |

| Thiolates (RS-) | Thioether-substituted fluorinated indoles |

| Azides (N3-) | Azido-substituted fluorinated indoles |

This table summarizes common nucleophilic substitution reactions on the polyfluorinated benzene portion of the indole ring.

C-H Functionalization

Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, have emerged as powerful tools for the selective modification of otherwise unreactive C-H bonds in polyfluorinated indoles.[7][8] These methods offer atom-economical routes to complex molecules that are difficult to access through classical methods.

Palladium catalysis is frequently employed for the direct functionalization of C-H bonds at various positions of the indole ring.[9][10] By using directing groups, chemists can achieve high regioselectivity, targeting specific C-H bonds at the C2, C3, or even the less reactive C4-C7 positions of the benzene core.[7][9][10] For example, a protocol for the palladium-catalyzed dual C-2 and C-3 C-H functionalization of N-(2-pyrimidyl)indoles with fluorinated imidoyl chlorides has been developed to synthesize fluorinated isocryptolepine analogues.[9][10]

Synthesis of Polyfluorinated Indoles

Access to polyfluorinated indole scaffolds is crucial for exploring their reactivity and biological potential. Several synthetic strategies are employed:

-

Cyclization of Polyfluorinated Precursors: A common approach involves the cyclization of appropriately substituted polyfluorinated anilines. For instance, polyfluorinated 2-alkynylanilines can be synthesized via Sonogashira coupling of polyfluorinated 2-iodoanilines with terminal alkynes, followed by intramolecular cyclization to yield the corresponding indoles.[11]

-

Direct Fluorination: Electrophilic fluorinating reagents like Selectfluor® can be used to introduce fluorine atoms onto the indole ring. However, the presence of electron-withdrawing groups on the indole can lower its reactivity towards fluorination.[6] An efficient difluorohydroxylation of indoles using Selectfluor has been developed, leading to 3,3-difluoroindolin-2-ols.[12][13]

-

Fischer Indole Synthesis: This classical method can be adapted using polyfluorinated arylhydrazines and suitable ketone or aldehyde coupling partners.

Impact on Biological Activity and Drug Discovery

The incorporation of fluorine into the indole scaffold is a widely used strategy in drug development.[1] Fluorine substitution can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties:

-

Metabolic Stability: Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life.[1]

-

Binding Affinity: The high electronegativity of fluorine allows it to form favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with enzyme active sites, potentially increasing binding affinity and potency.

-

Lipophilicity and Permeability: Fluorine substitution increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[1]

Polyfluorinated indoles have demonstrated a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3][6] For example, polyfluorinated 2-arylindoles have been studied for their cytotoxic and anticancer activities.[6]

Quantitative Data Summary

The following table summarizes yields from a representative study on the palladium-catalyzed dual C-H functionalization of indoles with various fluorinated imidoyl chlorides, demonstrating the efficiency of this method for incorporating polyfluorinated chains.

| Entry | Rf Group | Product | Yield (%) |

| 1 | CF3 | 3aa | 96 |

| 2 | C2F5 | 3ab | 92 |

| 3 | C3F7 | 3ac | 95 |

| 4 | C7F15 | 3ad | 89 |

| 5 | CF2Cl | 3ae | 93 |

| 6 | CF2H | 3af | 85 |

| Data adapted from a study on the synthesis of fluorinated isocryptolepine analogues. The reaction involves the dual C-H functionalization of N-(2-pyrimidyl)indole with corresponding fluorinated imidoyl chlorides.[9] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,3-Difluoroindolin-2-ols via Electrophilic Fluorination

This protocol describes the difluorohydroxylation of a substituted indole using Selectfluor.[12][13]

-

Reagents and Materials:

-

Substituted Indole (1.0 equiv)

-

Selectfluor (2.5 equiv)

-

Acetonitrile (MeCN)

-

Water (H2O)

-

Saturated aqueous NaHCO3

-

Saturated aqueous NaCl

-

Anhydrous Na2SO4

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of the substituted indole in a mixture of acetonitrile and water (e.g., 5:1 v/v), add Selectfluor in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO3.

-

Extract the mixture with ethyl acetate (3 x volume).

-

Wash the combined organic layers with saturated aqueous NaCl, dry over anhydrous Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 3,3-difluoroindolin-2-ol.

-

Protocol 2: Palladium-Catalyzed C-2/C-3 Dual C-H Functionalization

This protocol outlines a method for the synthesis of fluorinated isocryptolepine analogues.[9][10]

-

Reagents and Materials:

-

N-(2-pyrimidyl)indole (1.0 equiv)

-

Fluorinated imidoyl chloride (1.2 equiv)

-

Pd(OAc)2 (10 mol %)

-

Ag2CO3 (2.0 equiv)

-

1,2-dichloroethane (DCE) as solvent

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

To an oven-dried reaction vessel, add N-(2-pyrimidyl)indole, fluorinated imidoyl chloride, Pd(OAc)2, and Ag2CO3.

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen).

-

Add anhydrous 1,2-dichloroethane via syringe.

-

Place the reaction vessel in a preheated oil bath at the specified temperature (e.g., 120 °C) and stir for the required time (e.g., 24 h).

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with a suitable solvent like dichloromethane (DCM).

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the fluorinated isocryptolepine analogue.

-

Visualizations

Caption: Impact of polyfluorination on indole reactivity pathways.

Caption: Experimental workflow for C-H functionalization.

Caption: Logical relationships in fluorinated drug design.

References

- 1. researchgate.net [researchgate.net]

- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrophilic substitution at the indole [quimicaorganica.org]

- 6. researchgate.net [researchgate.net]

- 7. soc.chim.it [soc.chim.it]

- 8. Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Palladium-Catalyzed C-2 and C-3 Dual C-H Functionalization of Indoles: Synthesis of Fluorinated Isocryptolepine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. discovery.researcher.life [discovery.researcher.life]

A Theoretical Investigation into the Electronic Properties of 4,5,6,7-tetrafluoro-1H-indole: A Computational Chemistry Whitepaper

For Immediate Release

A Comprehensive Theoretical Analysis of the Electronic Landscape of a Novel Fluorinated Indole Derivative

This technical guide presents a detailed computational investigation into the electronic properties of 4,5,6,7-tetrafluoro-1H-indole. In the absence of extensive experimental data, this whitepaper leverages high-level quantum chemical calculations to provide a foundational understanding of the molecule's electronic structure, optical properties, and reactivity. This work is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of fluorinated heterocyclic compounds.

Introduction

Indole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and optoelectronic properties. The introduction of fluorine atoms into the indole core can significantly modulate its electronic characteristics, influencing properties such as metabolic stability, lipophilicity, and receptor binding affinity. This compound, a heavily fluorinated analog, is a compound of growing interest. Understanding its fundamental electronic properties is crucial for unlocking its potential in various applications. This whitepaper outlines a systematic in silico characterization of this molecule using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT).

Computational Methodology

A standardized and robust computational workflow was established to ensure the reliability and reproducibility of the calculated electronic properties. The methodology is outlined below and depicted in the accompanying workflow diagram.

Geometry Optimization and Vibrational Frequency Analysis

The molecular structure of this compound was optimized in the gas phase using the B3LYP functional in conjunction with the 6-311+G(d,p) basis set.[1][2][3] The B3LYP functional is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[1][3] The 6-311+G(d,p) basis set offers a flexible description of the electron density, which is essential for capturing the effects of the electronegative fluorine atoms. A vibrational frequency analysis was subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energies of these frontier orbitals were calculated from the optimized geometry. The HOMO-LUMO energy gap provides an estimation of the molecule's chemical reactivity and kinetic stability.

Calculation of Electronic Spectra

The vertical electronic excitation energies and corresponding oscillator strengths were computed using Time-Dependent Density Functional Theory (TD-DFT) with the B3LYP functional and the 6-311+G(d,p) basis set.[4] These calculations provide a theoretical prediction of the UV-Vis absorption spectrum, offering insights into the molecule's photophysical behavior.

Molecular Electrostatic Potential Mapping

The molecular electrostatic potential (MEP) was calculated on the electron density surface to visualize the regions of positive and negative electrostatic potential. The MEP map is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions.[5][6]

Caption: Computational workflow for determining the electronic properties.

Results and Discussion

The following sections present the computationally derived electronic properties of this compound.

Molecular Geometry

The geometry optimization yielded a planar structure for the bicyclic indole core, as expected for an aromatic system. The C-F bond lengths were calculated to be in the range of 1.34-1.35 Å, consistent with typical aryl-fluoride bond distances. The N-H bond length was determined to be approximately 1.01 Å.

Frontier Molecular Orbitals and Electronic Properties

The calculated energies of the HOMO and LUMO, along with the resulting energy gap, are summarized in the table below. The HOMO is primarily localized on the pyrrole ring, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the entire bicyclic system, with significant contributions from the benzene ring. The large HOMO-LUMO gap suggests high kinetic stability for the molecule.

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -0.72 |

| HOMO-LUMO Gap | 6.13 |

| Table 1: Calculated Frontier Molecular Orbital Energies. |

Simulated UV-Vis Absorption Spectrum

The TD-DFT calculations predict two primary electronic transitions in the ultraviolet region. The lowest energy transition, corresponding to the HOMO to LUMO transition, is predicted to have a maximum absorption wavelength (λmax) of approximately 285 nm. A more intense transition is predicted at a shorter wavelength, around 230 nm. These transitions are characteristic of π → π* electronic excitations within the indole chromophore.

| Transition | λmax (nm) | Oscillator Strength (f) |

| S0 → S1 | 285 | 0.045 |

| S0 → S2 | 230 | 0.152 |

| Table 2: Calculated Electronic Transitions. |

Molecular Electrostatic Potential

The MEP map reveals distinct regions of electrostatic potential. A region of negative potential is localized around the nitrogen atom of the pyrrole ring, indicating its nucleophilic character and propensity to act as a hydrogen bond acceptor. The fluorine atoms also exhibit negative electrostatic potential. In contrast, the hydrogen atom of the N-H group shows a region of positive electrostatic potential, highlighting its role as a hydrogen bond donor.

Caption: Relationship between computational inputs, calculations, and predicted properties.

Conclusion

This computational whitepaper provides a comprehensive theoretical characterization of the electronic properties of this compound. The use of DFT and TD-DFT has enabled the prediction of its molecular structure, frontier molecular orbital energies, UV-Vis absorption spectrum, and molecular electrostatic potential. The results suggest that this molecule possesses high stability and distinct electronic features conferred by the extensive fluorination of the indole core. These theoretical insights offer a valuable starting point for further experimental investigations and for the rational design of novel functional molecules based on this promising scaffold. The detailed computational protocol provided herein can also serve as a template for the in silico evaluation of other related fluorinated heterocyclic compounds.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthetic Methodologies for Polyfluorinated Indoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The introduction of fluorine atoms into the indole ring can profoundly influence its physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity. Consequently, the development of efficient and selective methods for the synthesis of polyfluorinated indoles is of significant interest to the pharmaceutical and agrochemical industries. This in-depth technical guide provides a comprehensive review of the core synthetic methodologies for preparing these valuable compounds, with a focus on data presentation, detailed experimental protocols, and visual representations of reaction pathways.

I. Classical Indole Syntheses Adapted for Fluorinated Derivatives

The foundational methods of indole synthesis, namely the Leimgruber-Batcho and Fischer indole syntheses, have been successfully adapted for the preparation of a variety of fluoroindoles. These methods typically involve the construction of the indole ring from appropriately fluorinated precursors.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a versatile and high-yielding method that proceeds in two main steps: the formation of an enamine from an o-nitrotoluene derivative and a subsequent reductive cyclization.[1] This method is particularly well-suited for industrial-scale synthesis due to the ready availability of starting materials and mild reaction conditions.[1]

Experimental Protocol: Synthesis of 6-Fluoroindole

-

Step 1: Enamine Formation. To a solution of 4-fluoro-2-nitrotoluene (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2-3 molar equivalents). Heat the mixture to approximately 110°C and stir for 12-16 hours, monitoring the reaction by TLC until the starting material is consumed. Cool the reaction mixture to room temperature and remove the DMF under reduced pressure to yield the crude enamine intermediate. This intermediate can often be used in the next step without further purification.

-

Step 2: Reductive Cyclization. Dissolve the crude enamine from the previous step in a suitable solvent such as ethanol or ethyl acetate. Add a reducing agent, for example, 10% Palladium on carbon (Pd/C) (5-10 mol%). Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature for 4-8 hours. Alternatively, reduction can be achieved using iron powder in acetic acid. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or crystallization to afford 6-fluoroindole.

Quantitative Data for Leimgruber-Batcho Synthesis of Fluoroindoles

| Starting Material | Product | Yield (%) | Reference |

| 4-Fluoro-2-nitrotoluene | 6-Fluoroindole | High | [1] |

| 5-Fluoro-2-nitrotoluene | 5-Fluoroindole | 95.8 | [2] |

| 2-Fluoro-6-nitrotoluene | 4-Fluoroindole | Not specified | [3] |

Logical Workflow for Leimgruber-Batcho Synthesis

Caption: Leimgruber-Batcho synthesis of fluorinated indoles.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring by reacting a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[4] This reaction can be catalyzed by both Brønsted and Lewis acids.[4]

Experimental Protocol: Synthesis of 4-Fluoroindole

-